
4-Isocyanato-1,2-thiazol
Übersicht
Beschreibung
“4-Isocyanato-1,2-thiazole” is a chemical compound with the CAS Number: 1538994-91-0 . It has a molecular weight of 126.14 and its IUPAC name is 4-isocyanatoisothiazole .
Synthesis Analysis
The synthesis of thiazoles, including 4-Isocyanato-1,2-thiazole, has been studied extensively. One method involves the reaction of isoniazid with carbon disulfide in a basic medium (KOH) to form Potassium dithiocarbazinate salt . Another method involves the condensation of α-haloketones with thioamides .
Molecular Structure Analysis
The molecular structure of 4-Isocyanato-1,2-thiazole is represented by the InChI code: 1S/C4H2N2OS/c7-3-5-4-1-6-8-2-4/h1-2H .
Chemical Reactions Analysis
Thiazoles, including 4-Isocyanato-1,2-thiazole, are known to participate in various chemical reactions. For instance, thiazolines can be synthesized by reacting alkenes with bromine followed by the reaction of thioamides .
Physical And Chemical Properties Analysis
4-Isocyanato-1,2-thiazole has a molecular weight of 126.14 . Thiazoles, in general, resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Wissenschaftliche Forschungsanwendungen
Einführung in 4-Isocyanato-1,2-thiazol
This compound ist eine heterocyclische Verbindung mit einem Thiazolring, der eine Isocyanat-Funktionelle Gruppe (N=C=O) enthält. Seine Summenformel lautet C₄H₂N₂OS, und es spielt aufgrund seiner vielfältigen pharmakologischen Aktivitäten eine entscheidende Rolle in der medizinischen Chemie.
Synthesemethoden: Es gibt verschiedene Synthesewege, um this compound zu erhalten. Forscher haben sowohl traditionelle als auch innovative Methoden zur Herstellung dieser Verbindung erforscht. Einige gängige Ansätze umfassen Cyclisierungsreaktionen, die Thioamide und Isocyanate beinhalten.
Antibakterielle Aktivität: Derivate von this compound haben vielversprechende antibakterielle Eigenschaften gezeigt. Diese Verbindungen hemmen das Bakterienwachstum, indem sie bestimmte zelluläre Prozesse angreifen. Weitere Forschung ist erforderlich, um ihre Wirksamkeit zu optimieren und ihr Potenzial als neuartige Antibiotika zu untersuchen.
Antifungales Potenzial: Die antifungale Aktivität von this compound-Verbindungen hat Aufmerksamkeit erregt. Sie zeigen Hemmeffekte gegen Pilzpathogene, was sie zu wertvollen Kandidaten für die Entwicklung von Antimykotika macht.
Antitumoreigenschaften: Studien haben gezeigt, dass bestimmte Derivate von this compound Antitumoraktivität besitzen. Diese Verbindungen stören die Proliferation von Krebszellen, induzieren Apoptose und hemmen das Tumorwachstum. Forscher untersuchen weiterhin ihre Wirkmechanismen und potenziellen klinischen Anwendungen.
Entzündungshemmende Wirkungen: Entzündungen spielen eine zentrale Rolle bei verschiedenen Krankheiten. Einige Derivate von this compound zeigen entzündungshemmende Wirkungen, indem sie entzündungshemmende Signalwege modulieren. Diese Verbindungen könnten zur Entwicklung von entzündungshemmenden Medikamenten beitragen.
Antiprotozoale Aktivität: Protozoeninfektionen stellen ein globales Gesundheitsproblem dar. Vorläufige Studien deuten darauf hin, dass Derivate von this compound gegen Protozoenparasiten wirksam sein könnten. Ihre Wirkungsweise und Selektivität müssen weiter untersucht werden.
Andere Anwendungen: Über die genannten Bereiche hinaus untersuchen Forscher zusätzliche Anwendungen von this compound. Dazu gehören potenzielle Anwendungen in der Materialwissenschaft, Katalyse und organischen Synthese.
Zusammenfassend lässt sich sagen, dass this compound ein immenses Potenzial in verschiedenen wissenschaftlichen Bereichen bietet. Seine vielseitigen Eigenschaften machen es zu einem spannenden Ziel für die Wirkstoffforschung und andere Anwendungen. Weitere Forschung wird sein volles Potenzial erschließen und zu Fortschritten in der Medizin und darüber hinaus beitragen . 🌟
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors . For instance, thiazole-containing compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Mode of Action
The thiazole ring’s aromaticity allows for many reactive positions where donor-acceptor, nucleophilic, and oxidation reactions may occur . This reactivity enables thiazole-containing molecules to behave unpredictably when they enter physiological systems, potentially resetting the system differently .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways . For example, thiazoles have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The use of green chemistry approaches, such as the use of green solvents, catalysts, and solid support synthesis, has been suggested for the synthesis of thiazole derivatives, which could potentially influence their action and efficacy .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Isocyanato-1,2-thiazole in lab experiments is its high yield and purity. Additionally, it has been found to have a wide range of applications in various fields of research. However, one of the main limitations is its potential toxicity. Studies have shown that it can be toxic to certain cells and organisms, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the research of 4-Isocyanato-1,2-thiazole. One potential direction is the synthesis of new derivatives with improved properties. Additionally, studies could focus on the mechanism of action of 4-Isocyanato-1,2-thiazole and its derivatives to better understand their potential applications in various fields of research. Furthermore, studies could investigate the potential use of 4-Isocyanato-1,2-thiazole derivatives as antimicrobial or anticancer agents.
Synthesemethoden
The synthesis of 4-Isocyanato-1,2-thiazole involves the reaction of thiosemicarbazide with phosgene. This reaction produces a thiosemicarbazide isocyanate intermediate, which then undergoes cyclization to form the final product. The yield of this synthesis method is relatively high, and the purity of the product can be easily controlled.
Safety and Hazards
The safety data sheet for 4-Isocyanato-1,2-thiazole indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Biochemische Analyse
Biochemical Properties
4-Isocyanato-1,2-thiazole is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context.
Cellular Effects
The effects of 4-Isocyanato-1,2-thiazole on cells and cellular processes are complex and multifaceted. Thiazoles have been reported to exhibit significant biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These activities suggest that 4-Isocyanato-1,2-thiazole may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Isocyanato-1,2-thiazole involves its interactions with various biomolecules. Thiazoles are known to generate reactive metabolites catalyzed by cytochrome P450s (CYPs). These reactive metabolites can covalently modify essential cellular macromolecules, leading to toxicity and inducing idiosyncratic adverse drug reactions .
Metabolic Pathways
4-Isocyanato-1,2-thiazole is likely involved in various metabolic pathways, interacting with enzymes or cofactors. Thiazoles are known to generate reactive metabolites catalyzed by cytochrome P450s (CYPs), suggesting that they participate in metabolic processes .
Eigenschaften
IUPAC Name |
4-isocyanato-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2OS/c7-3-5-4-1-6-8-2-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMRCWNUIBXZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1538994-91-0 | |
| Record name | 4-isocyanato-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




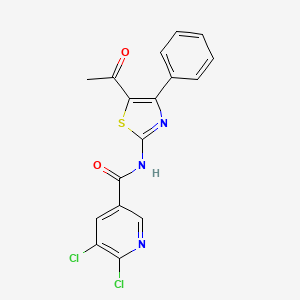
![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2455772.png)
![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2455776.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2455777.png)
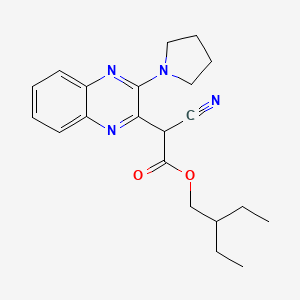
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2455781.png)
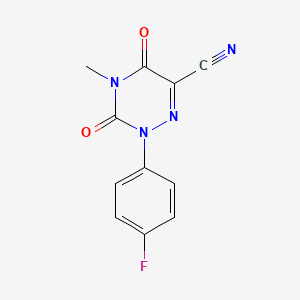
![ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2455785.png)
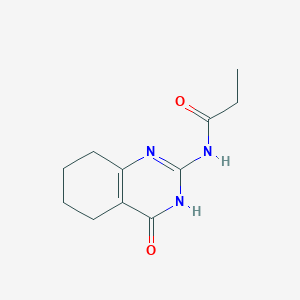
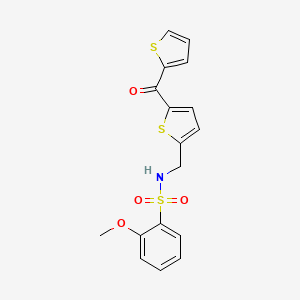
![Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2455791.png)
![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2455793.png)